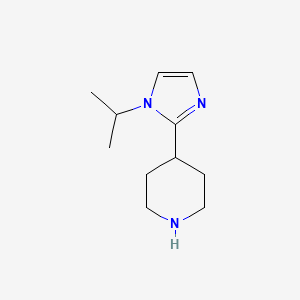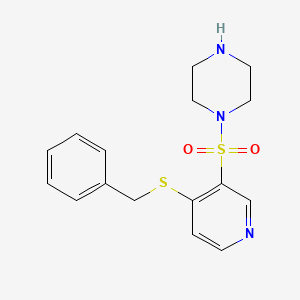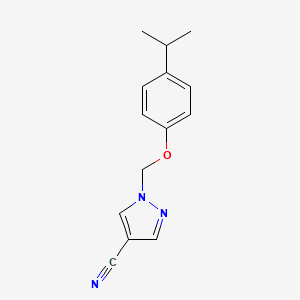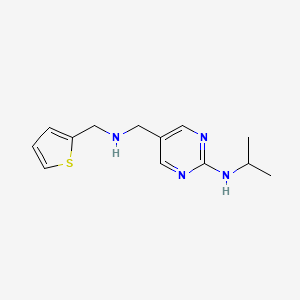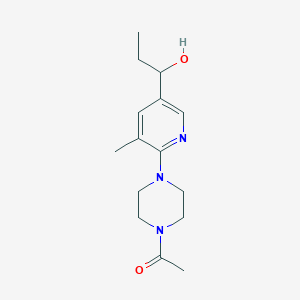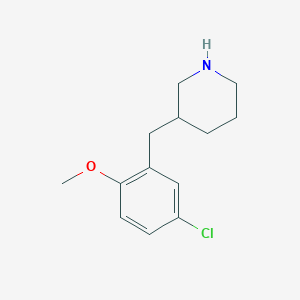
3-(5-Chloro-2-methoxybenzyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-2-methoxybenzyl)piperidine is a chemical compound with the molecular formula C13H18ClNO It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a 5-chloro-2-methoxybenzyl group attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxybenzyl)piperidine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Chloro-2-methoxybenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloro-2-methoxybenzyl)piperidine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(5-Chloro-2-methoxybenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-(5-Chloro-2-methoxybenzyl)piperidine can be compared with other similar compounds, such as:
3-(5-Chloro-2-methoxyphenyl)piperidine: This compound has a similar structure but lacks the benzyl group, which may result in different chemical and biological properties.
3-(5-Chloro-2-methoxybenzyl)morpholine: The morpholine ring in this compound replaces the piperidine ring, potentially altering its reactivity and applications.
3-(5-Chloro-2-methoxybenzyl)pyrrolidine: The pyrrolidine ring is a five-membered ring, which may affect the compound’s stability and interactions with biological targets.
Eigenschaften
Molekularformel |
C13H18ClNO |
|---|---|
Molekulargewicht |
239.74 g/mol |
IUPAC-Name |
3-[(5-chloro-2-methoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H18ClNO/c1-16-13-5-4-12(14)8-11(13)7-10-3-2-6-15-9-10/h4-5,8,10,15H,2-3,6-7,9H2,1H3 |
InChI-Schlüssel |
SQNGJXGOLIPIRC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)CC2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


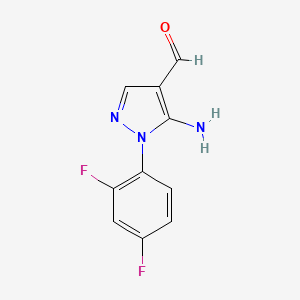

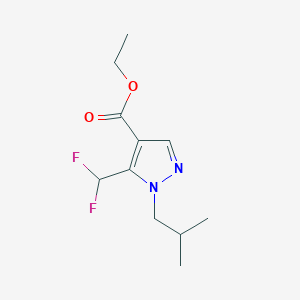
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B11809294.png)
